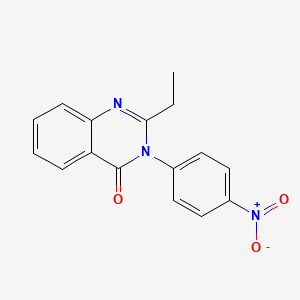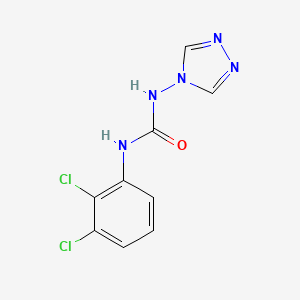![molecular formula C19H20N2O3 B5694629 N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide, also known as MP-10, is a synthetic compound that has been developed for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide disrupts the formation of microtubules, which are required for the separation of chromosomes during cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a useful tool for laboratory experiments. However, one limitation of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide is that it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide. One area of interest is the development of new analogs of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide that may have improved anti-cancer properties. Another area of research is the exploration of the potential use of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide in combination with other anti-cancer drugs. Finally, further studies are needed to fully understand the mechanism of action of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide and to identify potential side effects and toxicity.
In conclusion, N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide is a synthetic compound that has shown promising anti-cancer properties in preclinical studies. Further research is needed to fully understand its mechanism of action and to explore its potential use in cancer treatment.
Méthodes De Synthèse
The synthesis of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide involves several steps, including the reaction of 5-methyl-2-nitroaniline with phenoxyacetic acid, followed by reduction of the nitro group to an amino group and subsequent acylation with cyclopropanecarboxylic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In vivo studies have also demonstrated that N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide can reduce tumor growth in mouse models of cancer.
Propriétés
IUPAC Name |
N-[5-methyl-2-[(2-phenoxyacetyl)amino]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-7-10-16(17(11-13)21-19(23)14-8-9-14)20-18(22)12-24-15-5-3-2-4-6-15/h2-7,10-11,14H,8-9,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODAUMYQJQTNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(4-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5694559.png)



![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)


![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)


![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
